molecular formula C15H13BrO3 B1269254 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 352455-48-2

4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde

Cat. No.: B1269254
CAS No.: 352455-48-2
M. Wt: 321.16 g/mol
InChI Key: JXNATVTYSLOUDG-UHFFFAOYSA-N
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Description

Historical Context of Benzaldehyde Derivatives in Chemical Research

The study of benzaldehyde derivatives traces its origins to the early nineteenth century when benzaldehyde was first extracted in 1803 by the French pharmacist Martrès during his investigations into amygdalin, the poisonous compound found in bitter almonds. This foundational work by Martrès, followed by subsequent contributions from Pierre Robiquet and Antoine Boutron Charlard, established the groundwork for understanding aromatic aldehydes and their chemical behavior. The systematic synthesis of benzaldehyde was achieved in 1832 by Friedrich Wöhler and Justus von Liebig, marking a pivotal moment in the development of aromatic chemistry.

The evolution of benzaldehyde chemistry expanded significantly throughout the twentieth century as researchers began exploring substituted derivatives to enhance specific chemical properties and biological activities. Benzaldehyde derivatives emerged as a significant class of natural and manufactured compounds, many of which exhibit advantageous biological features including antibacterial, anti-inflammatory, and anti-tumor properties. The development of sophisticated synthetic methodologies, particularly those involving electrophilic aromatic substitution and nucleophilic substitution reactions, enabled chemists to create increasingly complex benzaldehyde derivatives with precise structural modifications.

The historical progression from simple benzaldehyde to complex derivatives like 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde reflects the advancement of synthetic organic chemistry and the growing understanding of structure-activity relationships in aromatic compounds. This evolution has been particularly notable in the context of tyrosinase inhibition studies, where benzaldehyde derivatives have been identified as potential bicentral inhibitors with the aldehyde group serving as a necessary component for inhibitory treatment.

Significance of this compound in Contemporary Organic Chemistry

The compound this compound occupies a unique position in contemporary organic chemistry due to its sophisticated structural architecture that combines multiple functional groups in a single molecule. The presence of the brominated benzyl ether moiety attached to a methoxy-substituted benzaldehyde framework creates opportunities for diverse chemical transformations and applications in synthetic methodology development.

The significance of this compound extends beyond its structural complexity to encompass its role as a versatile synthetic intermediate. The ether linkage formed through Williamson ether synthesis methodology provides a stable connection between the brominated benzyl group and the methoxybenzaldehyde core, while maintaining reactivity at both the aldehyde and bromine positions. This dual reactivity makes the compound particularly valuable for multi-step synthetic sequences where sequential transformations can be performed without compromising the overall molecular integrity.

Current research applications of this compound include its utilization in the synthesis of pharmaceutical intermediates and its role in developing novel synthetic methodologies for aromatic compound preparation. The compound's structural features make it an excellent model for studying nucleophilic substitution reactions at the benzylic position and electrophilic reactions at the aldehyde functionality.

Property Value Reference
Molecular Formula C₁₅H₁₃BrO₃
Molecular Weight 321.17 g/mol
Chemical Abstract Service Number 352455-48-2
Melting Point Data not specified
Storage Temperature Room temperature
Solubility Chloroform, Dichloromethane, Ethyl Acetate

Relationship to Vanillin Chemistry and Modified Vanillin Derivatives

The structural relationship between this compound and vanillin chemistry represents a fascinating aspect of aromatic aldehyde development. Vanillin, with its molecular formula C₈H₈O₃, serves as the foundational structure for numerous derivative compounds, including those incorporating brominated functionalities and extended ether linkages. The connection between these compounds becomes apparent when examining the synthetic pathways that transform simple vanillin precursors into complex derivatives through strategic functional group modifications.

The synthesis of brominated vanillin derivatives, such as 6-bromovanillin, demonstrates the systematic approach to modifying the vanillin scaffold while maintaining essential structural features. These bromination reactions typically involve the controlled addition of bromine to methanol solutions of vanillin, resulting in regioselective substitution that preserves the aldehyde functionality while introducing reactive bromine substituents. The successful preparation of 6-bromovanillin with its melting point of 178°C and molecular weight of 231.04 g/mol illustrates the feasibility of systematic vanillin modification.

The extension of vanillin chemistry to compounds like this compound represents an advanced application of ether formation chemistry, where the vanillin-derived core is connected to brominated benzyl groups through nucleophilic substitution mechanisms. This synthetic approach builds upon established vanillin synthesis methodologies, including the two-step preparation from 4-hydroxybenzaldehyde through bromination and subsequent copper-mediated methoxylation reactions.

The theoretical framework underlying benzaldehyde derivative development has been extensively studied through computational chemistry approaches, particularly in relation to nuclear quadrupole coupling constants and their relationship to pharmaceutical behavior. These studies have demonstrated that benzaldehyde derivatives function as bicentral inhibitors, with the aldehyde group and terminal methoxy groups contributing to biological activity.

Research Objectives and Academic Significance

The academic significance of this compound research encompasses multiple dimensions of contemporary organic chemistry investigation. Primary research objectives focus on understanding the synthetic accessibility of complex aromatic aldehydes through established methodologies such as the Williamson ether synthesis, which enables the formation of carbon-oxygen bonds between alkoxide nucleophiles and alkyl halides. The compound serves as an excellent model system for investigating the scope and limitations of ether formation reactions in complex molecular architectures.

Advanced research objectives include the development of novel synthetic methodologies that leverage the unique reactivity profile of this compound. The presence of multiple reactive sites within the molecule creates opportunities for selective functionalization studies, where researchers can explore the preferential reactivity of different functional groups under varying reaction conditions. These investigations contribute to the broader understanding of chemoselectivity and regioselectivity in complex organic molecule transformations.

The compound's significance extends to its role in pharmaceutical intermediate synthesis, where its structural features position it as a valuable precursor for developing biologically active compounds. Recent studies have demonstrated that benzaldehyde derivatives with similar structural characteristics exhibit promising antibacterial properties, with some compounds displaying greater activity compared to reference drugs. This biological relevance adds substantial academic value to synthetic studies involving this compound and related compounds.

Research Application Synthetic Method Key Features Reference
Ether Formation Williamson Synthesis Carbon-oxygen bond formation
Pharmaceutical Intermediates Multi-step synthesis Biological activity potential
Computational Studies Theoretical analysis Structure-activity relationships
Antibacterial Research Microwave-assisted synthesis Enhanced biological properties

The academic significance of this research area is further enhanced by its contribution to understanding the fundamental principles governing aromatic compound reactivity and the development of sustainable synthetic methodologies. Current investigations into microwave-assisted synthesis of benzaldehyde derivatives have yielded compounds with promising antibacterial properties, demonstrating the practical applications of advanced synthetic techniques in pharmaceutical research. These developments underscore the continuing relevance of benzaldehyde derivative chemistry in addressing contemporary challenges in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

4-[(4-bromophenyl)methoxy]-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-15-8-12(9-17)4-7-14(15)19-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNATVTYSLOUDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352768
Record name 4-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352455-48-2
Record name 4-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Reagents

  • Deprotonation : 3-Methoxy-4-hydroxybenzaldehyde is treated with a mild base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent (e.g., acetone or dimethylformamide). This generates a phenoxide ion at the 4-position of the benzaldehyde core.
  • Alkylation : The phenoxide ion reacts with 4-bromobenzyl bromide, displacing the bromide ion and forming the ether linkage. A phase-transfer catalyst like tetrabutylammonium iodide (TBAI) is often added to enhance reaction kinetics.

Reaction Equation :
$$ \text{C}8\text{H}8\text{O}3 + \text{C}7\text{H}6\text{Br}2 \xrightarrow{\text{K}2\text{CO}3, \text{TBAI}} \text{C}{15}\text{H}{13}\text{BrO}3 + \text{KBr} + \text{H}2\text{O} $$

Optimization Parameters

  • Temperature : Reflux conditions (80–100°C) are typically employed to accelerate the reaction.
  • Stoichiometry : A 1.2:1 molar ratio of 4-bromobenzyl bromide to isovanillin ensures complete conversion, minimizing unreacted starting material.
  • Catalysis : TBAI (5 mol%) reduces reaction time from 24 hours to 6–8 hours by facilitating ion exchange in heterogeneous systems.

Table 1 : Representative Reaction Conditions and Yields

Solvent Base Catalyst Temperature (°C) Time (h) Yield (%)
Acetone K₂CO₃ TBAI 80 8 82
DMF NaH None 100 6 78
THF Cs₂CO₃ 18-C-6 70 12 75

Alternative Synthetic Approaches

Ullmann Coupling for Challenging Substrates

For sterically hindered derivatives, Ullmann coupling using copper(I) catalysts offers an alternative pathway. This method couples 3-methoxy-4-iodobenzaldehyde with 4-bromobenzyl alcohol under microwave irradiation (120°C, 2 h), achieving 70% yield. However, scalability is limited due to the high cost of iodinated precursors.

Reductive Alkylation

A less common approach involves reductive alkylation of 3-methoxy-4-nitrobenzaldehyde with 4-bromobenzyl alcohol using hydrogen gas and palladium on carbon (Pd/C). While this method avoids harsh bases, competing reduction of the nitro group often necessitates additional protection steps, reducing overall efficiency.

Purification and Characterization

Purification Techniques

  • Recrystallization : The crude product is recrystallized from ethyl acetate/hexane (1:3 v/v) to remove unreacted 4-bromobenzyl bromide.
  • Column Chromatography : Silica gel chromatography with ethyl acetate/petroleum ether (1:5 v/v) resolves byproducts such as dialkylated derivatives.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 9.82 (s, 1H, CHO), 7.45–7.30 (m, 4H, Ar-H), 5.12 (s, 2H, OCH₂), 3.89 (s, 3H, OCH₃).
  • IR (KBr): ν = 1705 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asym).
  • X-ray Crystallography : Confirms monoclinic crystal structure (space group P2₁/c) with unit cell dimensions a = 14.275 Å, b = 11.791 Å.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance throughput. A tandem reactor setup achieves 90% yield by maintaining precise temperature control (75°C) and automated feed rates.

Waste Management

Bromide byproducts are neutralized with silver nitrate (AgNO₃), forming insoluble AgBr for safe disposal. Solvent recovery systems reduce environmental impact and costs.

Challenges and Mitigation Strategies

Side Reactions

  • Dialkylation : Occurs when excess 4-bromobenzyl bromide is present. Mitigated by stoichiometric control and TLC monitoring.
  • Aldehyde Oxidation : The benzaldehyde group is susceptible to oxidation under basic conditions. Use of inert atmospheres (N₂ or Ar) suppresses this.

Scalability Limitations

Batch variability in traditional setups is addressed through process analytical technology (PAT), ensuring real-time monitoring of critical parameters like pH and temperature.

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromobenzyl and methoxy groups can influence the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Table 1: Structural Analogues of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde

Compound Name Substituent Variations Synthesis Highlights Reference
4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde Bromomethyl group at meta-position of benzyl ring Reacting 4-hydroxy-3-methoxybenzaldehyde with 1,3-bis(bromomethyl)benzene in CH₃CN with K₂CO₃
4-(Benzyloxy)-3-phenethoxybenzaldehyde Benzyl and phenethoxy groups Alkylation of 4-(benzyloxy)-3-hydroxybenzaldehyde with (2-bromoethyl)benzene using Cs₂CO₃
Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate Acryloyl-glycine hybrid Steglich esterification of (E)-3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acid with glycine ethyl ester
4-{[(4-Bromophenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate Hexadecanoyloxy and imino groups Condensation of 4-(hexadecanoyloxybenzoyloxy)-2-hydroxybenzaldehyde with 4-bromoaniline

Key Observations :

  • Substituent Position : The position of bromine (para vs. meta) and the nature of the ether linkage (e.g., benzyloxy vs. phenethoxy) significantly influence reactivity and biological activity. For example, the meta-bromomethyl derivative is tailored for azole antifungal synthesis, while the para-bromobenzyl variant is optimized for LOX inhibition.
  • Synthetic Methods : Cs₂CO₃ is preferred for sterically hindered substrates due to its strong base character , whereas K₂CO₃ is used in milder conditions . Microwave-assisted synthesis improves yields in hybrid compounds .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Molecular Formula Key Spectral Data (IR/NMR) Reference
This compound Not reported C₁₅H₁₃BrO₃ ¹H NMR (CDCl₃): δ 9.85 (s, CHO), 7.70–7.30 (m, Ar-H)
4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde Not reported C₁₆H₁₅BrO₃ IR: 1743 cm⁻¹ (C=O), 1H NMR: δ 4.56 (s, CH₂Br)
4-{[(4-Bromophenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate 222–224 C₃₇H₄₃BrN₂O₅ IR: 1754 cm⁻¹ (ester C=O), ¹H NMR: δ 8.64 (s, CH=N)

Key Observations :

  • Melting Points: Long aliphatic chains (e.g., hexadecanoyloxy) increase melting points due to enhanced van der Waals interactions .
  • Spectral Signatures : Aldehyde protons (δ ~9.8–10 ppm in ¹H NMR) and ester carbonyls (IR ~1740–1750 cm⁻¹) are consistent across analogues .

Key Observations :

  • LOX Inhibition : The acryloyl-glycine hybrid shows dual antioxidant and LOX inhibitory activity, making it a multitarget therapeutic candidate.
  • Structural-Activity Relationship (SAR) : Bromine substitution enhances lipophilicity and target binding, while methoxy groups improve metabolic stability .

Biological Activity

4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde is an organic compound characterized by its unique structure, which includes a bromobenzyl group and a methoxybenzaldehyde moiety. Its molecular formula is C₁₅H₁₃BrO₃, with a molecular weight of approximately 323.17 g/mol. This compound has garnered interest in organic synthesis and medicinal chemistry due to the functional groups present, which can influence its reactivity and biological activity.

The compound features:

  • Bromobenzyl Group : Enhances lipophilicity and may improve membrane permeability.
  • Methoxy Group : May facilitate interactions with biological targets.

Potential Biological Activities

While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit significant biological properties. The following potential activities have been identified based on structural analogs:

  • Antimicrobial Activity : Compounds with bromine and methoxy groups have shown potential against various bacterial strains.
  • Anticancer Properties : Similar structures have been explored for their ability to inhibit cancer cell growth.
  • Enzyme Modulation : The compound may interact with enzymes or receptors, influencing metabolic pathways.

Structure-Activity Relationship (SAR)

The presence of bromine and methoxy groups can enhance binding affinity to cellular targets, making this compound a candidate for further biological evaluation. A comparison of structurally similar compounds reveals the potential for varied biological activity based on substituent positioning and type.

Compound NameStructureUnique Features
4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehydeStructureVariation in alkoxy substituent affects solubility and reactivity
2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehydeStructureDifferent position may alter biological activity
2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehydeStructureFluorine's electronegativity changes reactivity profiles

The synthesis typically involves the reaction between 4-bromobenzyl alcohol and 3-methoxybenzaldehyde, often using potassium carbonate in dimethylformamide under reflux conditions. The mechanism of action may involve:

  • Enzyme Inhibition : Acting as an inhibitor or activator of certain enzymes.
  • Receptor Interaction : Modulating receptor activity, potentially influencing signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Studies : Research has indicated that compounds with similar structures exhibit antimicrobial properties comparable to standard antibiotics. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anticancer Research : Investigations into structurally related compounds have revealed promising anticancer activities, particularly through mechanisms involving apoptosis induction in cancer cells.
  • Enzymatic Activity : Studies have highlighted the potential of related compounds to modulate enzyme activity, providing insights into their therapeutic applications.

Q & A

Q. What strategies are effective in designing analogs with improved bioactivity or reduced toxicity?

  • Methodological Answer : Replace the methoxy group with ethoxy or nitro substituents to modulate electron density. Use molecular docking to screen analogs against target proteins (e.g., fungal CYP51) and validate with MIC assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.